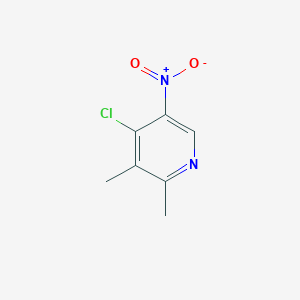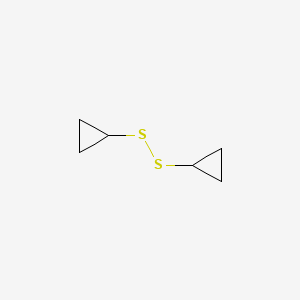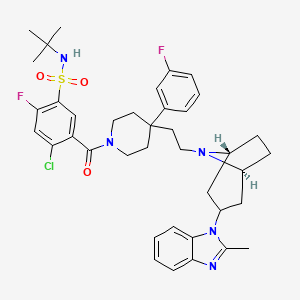
CCR5 antagonist 1
概要
説明
CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CCR5 antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets regulatory standards .
化学反応の分析
反応の種類: CCR5 アンタゴニスト 1 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化状態を形成し、その生物活性を変化させる可能性があります。
還元: 還元反応は、分子の官能基を変性させる可能性があり、アンタゴニスト特性を強化する可能性があります。
置換: 求核置換や求電子置換などの置換反応は、化合物の有効性を向上させる可能性のある新しい官能基を導入することができます
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つ CCR5 アンタゴニスト 1 のさまざまな誘導体が含まれ、これらの誘導体は異なるレベルの生物活性と薬物動態特性を示す可能性があります .
4. 科学研究への応用
CCR5 アンタゴニスト 1 は、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
CCR5 antagonist 1 has a wide range of scientific research applications, including:
作用機序
CCR5 アンタゴニスト 1 は、免疫細胞の表面にある CCR5 受容体に結合することでその効果を発揮します。この結合は、受容体とその天然リガンド、マクロファージ炎症タンパク質 1 アルファ (MIP-1α)、マクロファージ炎症タンパク質 1 ベータ (MIP-1β)、および活性化時に調節され、正常な T 細胞で発現および分泌される (RANTES) の間の相互作用を防ぎます。 この相互作用を阻害することにより、CCR5 アンタゴニスト 1 は免疫細胞の移動と炎症を引き起こすシグナル伝達経路を阻害します . さらに、HIV-1 が宿主細胞への侵入の共受容体として CCR5 を使用するのを防ぎ、ウイルス複製を阻害します .
類似の化合物:
マラビロク: HIV-1 感染の治療に使用される別の CCR5 アンタゴニスト。
ビクリビロク: HIV-1 の侵入を阻害する可能性があるが、臨床使用は承認されていない CCR5 アンタゴニスト.
アプラビロク: 安全性の懸念から中止された別の CCR5 アンタゴニスト.
独自性: CCR5 アンタゴニスト 1 は、CCR5 受容体に対する特異的な結合親和性と選択性において独自であり、他の CCR5 アンタゴニストと比較して、異なる有効性と安全性プロファイルをもたらす可能性があります。 その独特の化学構造と官能基は、その独自の薬理学的特性に貢献しています .
類似化合物との比較
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Aplaviroc: Another CCR5 antagonist that was discontinued due to safety concerns.
Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .
特性
IUPAC Name |
N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBOSYROBLSKR-BWMKXQIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46ClF2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


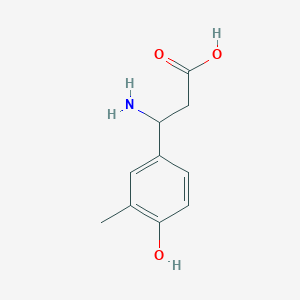
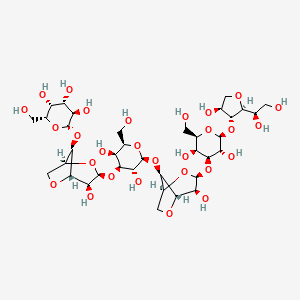
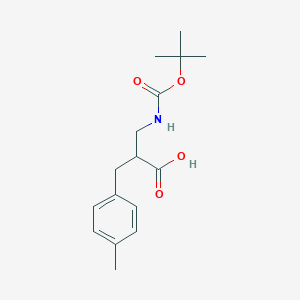
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)
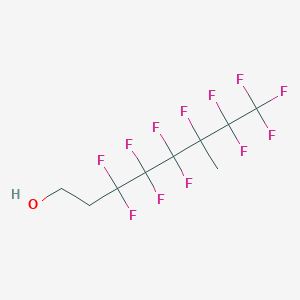
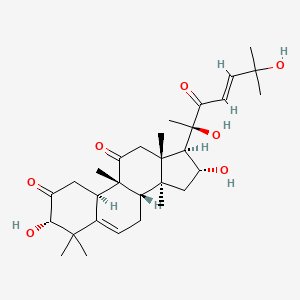
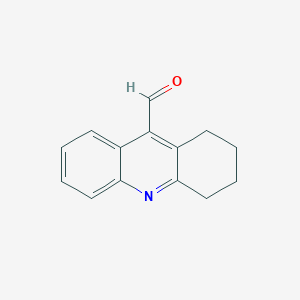

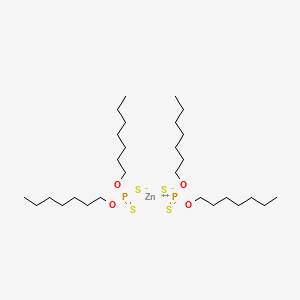
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

